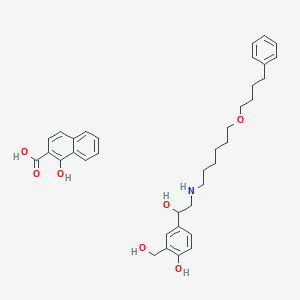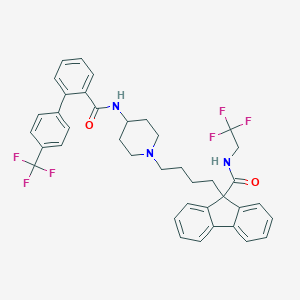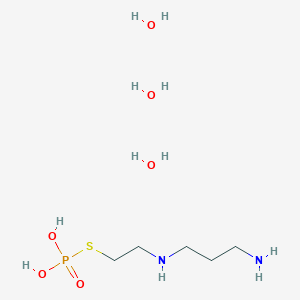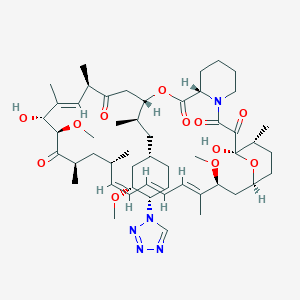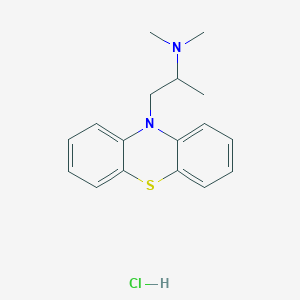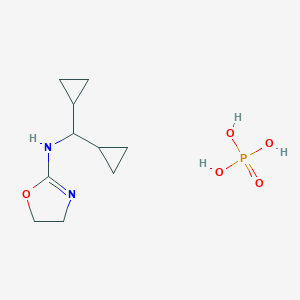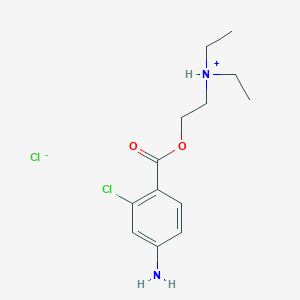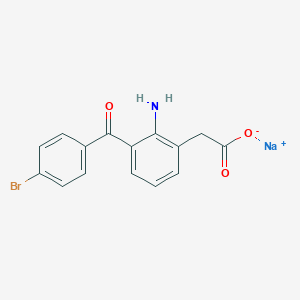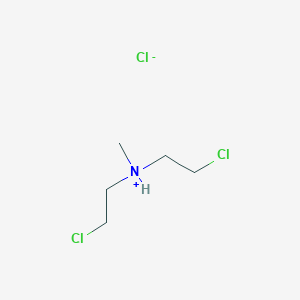
Cabozantinib S-malate
Übersicht
Beschreibung
Cabozantinib S-Malate is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma . It works by blocking proteins that signal cancer cells to divide and grow, thereby inhibiting tumor growth and metastasis .
Wirkmechanismus
Target of Action
Cabozantinib S-malate is a non-specific tyrosine kinase inhibitor that primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .
Mode of Action
This compound works by inhibiting its targets, which results in the suppression of metastasis, angiogenesis, and oncogenesis . It blocks proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that supply oxygen and nutrients needed for tumor growth . By blocking these signals, it prevents cancer cells from growing and spreading to other parts of the body .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its target tyrosine kinases. By inhibiting these kinases, it disrupts the signaling pathways that promote tumor growth and angiogenesis .
Pharmacokinetics
This compound displays a long terminal plasma half-life of approximately 120 hours and accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose . It is metabolized in the liver via CYP3A4 and is a potent in vitro inhibitor of P-glycoprotein, and multidrug and toxin extrusion transporter 1 and 2-K, and is a substrate for multidrug resistance protein 2 .
Result of Action
The result of this compound’s action is the inhibition of tumor growth and metastasis . It is used to treat various types of cancer, including progressive metastatic medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma in patients previously treated with sorafenib .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, its AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .
Biochemische Analyse
Biochemical Properties
Cabozantinib S-malate plays a significant role in biochemical reactions by inhibiting receptor tyrosine kinases. It interacts with several enzymes and proteins, including MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), AXL, and RET . These interactions inhibit the signaling pathways that promote tumor growth and angiogenesis. For instance, by blocking MET, this compound prevents the activation of downstream signaling cascades such as PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It inhibits cell proliferation, induces apoptosis, and reduces angiogenesis in cancer cells . By blocking VEGFR2, this compound disrupts the formation of new blood vessels, depriving tumors of the oxygen and nutrients needed for growth . Additionally, it affects cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound inhibits receptor tyrosine kinases by binding to their ATP-binding sites, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of tumor growth, angiogenesis, and metastasis. This compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits a long terminal half-life of approximately 120 hours, leading to accumulation upon repeated dosing . In vitro and in vivo studies have demonstrated sustained inhibition of tumor growth and angiogenesis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without significant toxicity . Higher doses can lead to adverse effects such as hypertension, fatigue, and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of toxicity .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 . The metabolism produces an N-oxide metabolite, which is further processed into inactive forms . The compound also interacts with P-glycoprotein and multidrug resistance proteins, affecting its distribution and excretion . These metabolic pathways influence the pharmacokinetics and overall efficacy of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . It exhibits high plasma protein binding (≥99.7%), which affects its bioavailability and distribution . The compound is also a substrate for multidrug resistance protein 2, influencing its localization and accumulation in specific tissues . These factors play a crucial role in determining the therapeutic efficacy and potential side effects of this compound .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications . The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Its activity and function are modulated by these localizations, affecting its ability to inhibit receptor tyrosine kinases and disrupt signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cabozantinib S-Malate involves multiple steps, starting with the preparation of key intermediates. One common route involves the synthesis of 6,7-dimethoxyquinolin-4-ol, which is then reacted with various reagents to form the final compound . The reaction conditions typically involve high temperatures and the use of solvents like acetic acid and aromatic hydrocarbons .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves dissolving the solid compound in a mixed solvent of acetic acid and other organic solvents, followed by precipitation to obtain the crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions: Cabozantinib S-Malate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and subsequent therapeutic effects .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide (DMSO), water, and other organic solvents. The reactions are typically carried out at temperatures ranging from 298.2 K to 318.2 K .
Major Products: The major products formed from these reactions include inactive metabolites that are excreted from the body. These metabolites are identified through pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Cabozantinib S-Malate has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: Used for treating renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: Used for treating renal cell carcinoma and soft tissue sarcoma.
Uniqueness: Cabozantinib S-Malate is unique in its ability to target multiple tyrosine kinases simultaneously, making it effective against a broader range of cancers compared to other similar compounds . Its dual inhibition of MET and VEGFR pathways is particularly noteworthy .
Eigenschaften
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915949 | |
| Record name | Cabozantinib S-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140909-48-3 | |
| Record name | Cabozantinib S-malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib s-malate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib S-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB S-MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cabozantinib S-Malate is a multi-targeted tyrosine kinase inhibitor. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET. By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways involved in tumor angiogenesis and growth. []
A: Research indicates that this compound can inhibit the activity of specific cytochrome P450 (CYP) enzymes, particularly CYP2B1 and CYP1A2, in rats. This inhibition was observed after continuous administration of this compound for 7 days. [] This finding is crucial because CYP enzymes play a vital role in drug metabolism. Inhibition of these enzymes can lead to altered drug clearance, potentially increasing the risk of adverse drug reactions when co-administered with other medications metabolized by these enzymes.
A: Yes, a study on patients with urothelial carcinoma receiving this compound monotherapy found that the majority of patients (73%) experienced at least one cutaneous adverse event. [] The most common reactions included hand-foot skin reaction, changes in skin pigmentation (both generalized dilution and hair depigmentation), dry skin (xerosis), and scrotal erythema or ulceration. [] These side effects often necessitate dose adjustments or even treatment discontinuation.
A: Ongoing research is exploring the use of this compound in combination with other therapies for treating metastatic genitourinary tumors. [] Clinical trials are investigating its efficacy and safety profile in this context.
A: While this compound itself is validated for the treatment of thyroid cancer, currently, thyroglobulin remains the primary validated biomarker for monitoring thyroid cancer progression and treatment response. [] Further research is needed to identify additional biomarkers specific to this compound's mechanism of action in thyroid cancer.
A: While the provided research doesn't delve into the specific advantages of the (S)-malate salt form, it's a common practice in drug development to formulate drugs as salts to improve their pharmaceutical properties. [] These improvements might include enhanced solubility, stability, or bioavailability, ultimately influencing the drug's effectiveness and manufacturability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



